2-(3,3-Difluorocyclobutyl)-2-methoxyacetic acid
Description
2-(3,3-Difluorocyclobutyl)-2-methoxyacetic acid is a fluorinated cyclobutane derivative with a methoxyacetic acid backbone. Its molecular formula is C₈H₁₂F₂O₃, featuring a 3,3-difluorocyclobutyl group attached to a methoxy-substituted acetic acid moiety. The cyclobutyl ring’s fluorination enhances metabolic stability and lipophilicity, making it relevant in medicinal chemistry for drug design, particularly in kinase inhibitors or GPCR-targeted therapies . While direct literature on this compound is sparse, structurally related analogs (e.g., ethoxy or amino-substituted derivatives) provide insights into its physicochemical and pharmacological properties .
Properties
IUPAC Name |
2-(3,3-difluorocyclobutyl)-2-methoxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O3/c1-12-5(6(10)11)4-2-7(8,9)3-4/h4-5H,2-3H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFCZUUSZZJDKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CC(C1)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluorocyclobutyl)-2-methoxyacetic acid typically involves the following steps:
Formation of the Difluorocyclobutyl Ring: The difluorocyclobutyl ring can be synthesized through a cyclopropanation reaction involving a suitable precursor and a fluorinating agent.
Introduction of the Methoxyacetic Acid Moiety: The methoxyacetic acid group can be introduced via esterification or acylation reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction parameters.
Catalytic Processes: Employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluorocyclobutyl)-2-methoxyacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under suitable conditions.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The difluorocyclobutyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,3-Difluorocyclobutyl)-2-methoxyacetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,3-Difluorocyclobutyl)-2-methoxyacetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
- Methoxy vs.
- Amino vs. Methoxy: Amino derivatives (e.g., ) exhibit higher polarity, favoring aqueous solubility but limiting blood-brain barrier penetration compared to methoxy analogs.
Analogs with Alternative Substituents
Key Observations :
- Cyclobutyl vs. Aromatic Rings : Difluorocyclobutyl analogs exhibit superior conformational rigidity compared to flexible alkyl or aromatic chains, improving target binding specificity .
- Methoxy vs. Hydroxyl : Methoxy groups reduce hydrogen-bonding capacity compared to hydroxylated analogs, impacting receptor interactions .
Physicochemical and Pharmacological Data
Predicted Properties of 2-(3,3-Difluorocyclobutyl)-2-methoxyacetic Acid
- Molecular Weight : 218.18 g/mol (calculated from C₈H₁₂F₂O₃).
- Collision Cross Section (CCS) : Estimated ~147–153 Ų (based on ethoxy analog data) .
- Lipophilicity : logP ~1.5 (predicted; lower than ethoxy analog due to shorter alkyl chain).
Pharmacological Relevance
- Metabolic Stability : Fluorination at the cyclobutyl ring reduces oxidative metabolism, as seen in related ethoxy derivatives .
Biological Activity
2-(3,3-Difluorocyclobutyl)-2-methoxyacetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a cyclobutane ring with two fluorine atoms, which may influence its biological properties significantly.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The presence of the difluorocyclobutyl group enhances its lipophilicity and potentially increases its binding affinity to target proteins, such as enzymes involved in metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play roles in disease processes, particularly those involved in kinase pathways associated with cancer and inflammation.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : It has shown potential in reducing inflammation in cellular models.
- Anticancer Potential : Some studies have indicated that it may inhibit cell proliferation in cancer cell lines.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests its potential as a new antimicrobial agent.
- Inhibition of Cancer Cell Proliferation : In vitro assays showed that the compound effectively inhibited the growth of breast and prostate cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
